molecular formula C21H22ClN3O2S B11084476 (2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11084476
M. Wt: 415.9 g/mol
InChI Key: VXRJIQGVQNVKHR-UHFFFAOYSA-N
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Description

(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazine ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Ammonia, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups, such as chlorophenylacetic acid or chlorophenylalanine.

    Thiazine derivatives: Compounds with similar thiazine rings, such as thiazine-2-carboxylic acid or thiazine-4-carboxamide.

Uniqueness

(2E)-3-[2-(4-CHLOROPHENYL)ETHYL]-N-ETHYL-4-OXO-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-2-23-20(27)18-14-19(26)25(13-12-15-8-10-16(22)11-9-15)21(28-18)24-17-6-4-3-5-7-17/h3-11,18H,2,12-14H2,1H3,(H,23,27)

InChI Key

VXRJIQGVQNVKHR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C(=NC2=CC=CC=C2)S1)CCC3=CC=C(C=C3)Cl

Origin of Product

United States

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